![molecular formula C15H22N2O2 B4394198 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)
2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide
Descripción general
Descripción
2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide, also known as CHMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHMA belongs to the family of phenylacetamides and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide is not fully understood but it is believed to modulate various biological pathways. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) which is involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway which plays a role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide inhibits the growth of cancer cells and induces apoptosis. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. In vivo studies have shown that 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide reduces tumor growth and improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide is that it is relatively easy to synthesize and purify. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has also been shown to have low toxicity in animal studies. However, one of the limitations of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide is that its mechanism of action is not fully understood and further research is needed to elucidate its biological effects.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide. One area of research could be to investigate the potential use of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide in combination with other drugs for the treatment of cancer. Another area of research could be to study the effects of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide on other biological pathways such as autophagy and mitochondrial function. Additionally, further research is needed to understand the mechanism of action of 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research has been in the treatment of cancer. Studies have shown that 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)11-19-14-8-6-12(7-9-14)10-17-13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXWOFMRAKGPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Cyclohexylamino)methyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



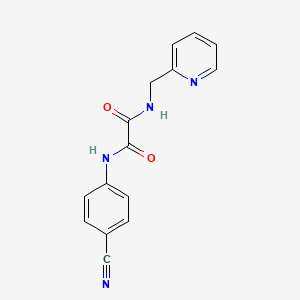
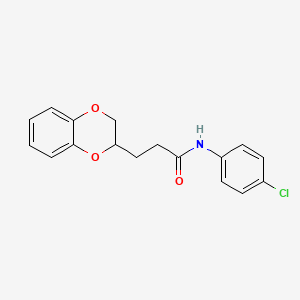
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
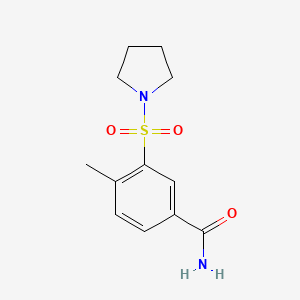
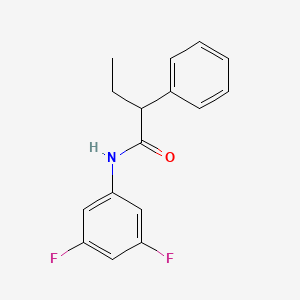
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
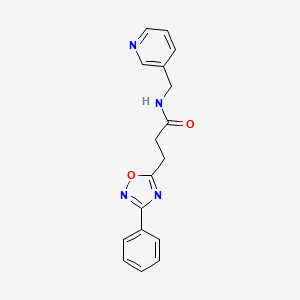
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)

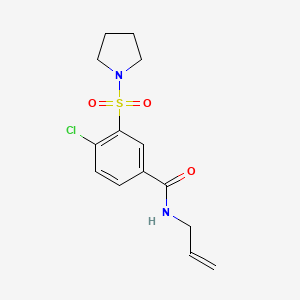
![3-[4-(benzylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4394202.png)
